N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core. The structure includes a 4-(4-chlorobenzyl) substituent at position 4 and a propanamide chain at position 1, terminated by a 1,3-benzodioxol-5-ylmethyl group. The compound’s molecular complexity suggests applications in targeting central nervous system (CNS) receptors or enzymes, though specific pharmacological targets require further elucidation.
Properties
Molecular Formula |
C27H22ClN5O4 |
|---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C27H22ClN5O4/c28-19-8-5-17(6-9-19)15-32-26(35)20-3-1-2-4-21(20)33-24(30-31-27(32)33)11-12-25(34)29-14-18-7-10-22-23(13-18)37-16-36-22/h1-10,13H,11-12,14-16H2,(H,29,34) |
InChI Key |
MRAAEZXAQIDMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and quinazoline intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and chlorination. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to fully elucidate the molecular targets and pathways .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituents on the triazoloquinazoline core and the propanamide side chain. Below is a comparative analysis:
Key Observations :
- The target compound ’s 4-chlorobenzyl group provides optimal steric and electronic effects for receptor binding compared to 2-chlorobenzyl or unsubstituted benzyl .
- The benzodioxole terminus offers superior metabolic stability over fluorobenzyl or ester-terminated analogs , as ethers resist hydrolysis better than esters or fluorinated aromatics.
Pharmacological Comparisons
- Triazoloquinazoline Core: Known to interact with GABAₐ receptors and phosphodiesterase enzymes (PDEs). Substituents at position 4 modulate selectivity; chlorobenzyl derivatives may enhance PDE4 inhibition due to hydrophobic interactions .
- Propanamide Side Chain : The benzodioxole terminus likely improves blood-brain barrier (BBB) penetration compared to fluorobenzyl , critical for CNS-targeted therapeutics.
- Analog 8a/b (Ester-Terminated) : Reduced plasma half-life due to ester hydrolysis, limiting in vivo efficacy compared to amide derivatives .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and a triazoloquinazoline scaffold. Its molecular formula is with a molecular weight of approximately 425.9 g/mol. The presence of the chlorobenzyl group is notable for its influence on biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce cytotoxicity in various cancer cell lines. A study involving MCF7 breast cancer spheroids reported significant cytotoxic effects at micromolar concentrations. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.3 to 8.5 µM against strains such as E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular targets involved in proliferation and apoptosis regulation.
Case Studies
Case Study 1: Anticancer Screening
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound had one of the highest cytotoxicity rates compared to other tested compounds, underscoring its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results showed that it outperformed standard antibiotics in certain assays, particularly against resistant strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
